Z-Trp-met-OH
Overview
Description
Z-Trp-met-OH, also known as N-[(phenylmethoxy)carbonyl]-L-tryptophyl-L-methionine, is a dipeptide compound composed of tryptophan and methionine. This compound is often used in peptide synthesis and biochemical research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Trp-met-OH typically involves the coupling of N-protected tryptophan (Z-Trp-OH) with methionine (Met-OH). The reaction is usually carried out using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is performed in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is common in large-scale production. This method allows for the rapid and efficient synthesis of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
Z-Trp-met-OH undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).
Reduction: The compound can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzyl protecting group on the tryptophan residue can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone
Reduction: Reduced methionine
Substitution: Deprotected tryptophan
Scientific Research Applications
Z-Trp-met-OH has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC).
Mechanism of Action
The mechanism of action of Z-Trp-met-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The tryptophan residue can engage in cation-π interactions with positively charged molecules, while the methionine residue can undergo oxidation-reduction reactions. These interactions and reactions can modulate the activity of proteins and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Z-Trp-met-OH can be compared with other dipeptides containing tryptophan and methionine or their analogs:
Z-Trp-OH: L-tryptophan with a benzyl protecting group.
Z-Met-OH: L-methionine with a benzyl protecting group.
Z-Trp-Met-OMe: N-[(phenylmethoxy)carbonyl]-L-tryptophyl-L-methionine methyl ester.
Uniqueness
This compound is unique due to its specific combination of tryptophan and methionine residues, which allows it to participate in a wide range of chemical reactions and interactions. Its structure provides a versatile platform for studying peptide chemistry and developing peptide-based therapeutics.
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-33-12-11-20(23(29)30)26-22(28)21(13-17-14-25-19-10-6-5-9-18(17)19)27-24(31)32-15-16-7-3-2-4-8-16/h2-10,14,20-21,25H,11-13,15H2,1H3,(H,26,28)(H,27,31)(H,29,30)/t20-,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSSVKHHUVPOHN-SFTDATJTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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